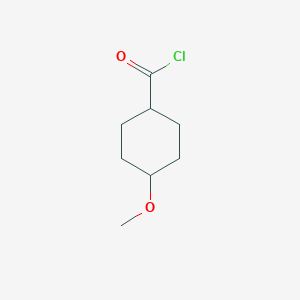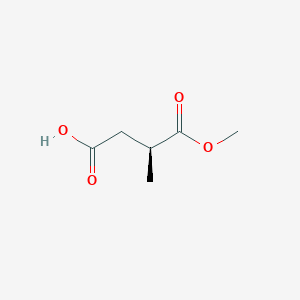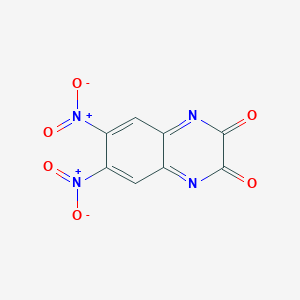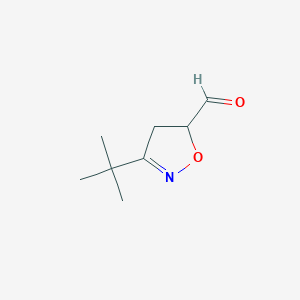
3-tert-Butyl-2-isoxazoline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-2-isoxazoline-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly referred to as TIBC and is a heterocyclic compound that contains both a carbonyl group and an isoxazole ring. TIBC has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
TIBC has a unique mechanism of action that makes it useful in scientific research. It reacts with aldehydes to form a stable adduct, which can be detected using fluorescence spectroscopy. This mechanism of action has been used in the development of fluorescent probes for the detection of aldehydes in biological samples.
Biochemical and Physiological Effects:
TIBC has shown promising results in various biochemical and physiological studies. It has been shown to have antioxidant properties and can scavenge free radicals. Additionally, TIBC has been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TIBC has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the use of TIBC in scientific research. One potential application is in the development of fluorescent probes for the detection of aldehydes in biological samples. Additionally, TIBC could be used in the synthesis of new compounds with potential applications in drug discovery and cancer therapy. Further studies are needed to fully understand the potential applications of TIBC in scientific research.
Métodos De Síntesis
TIBC can be synthesized using different methods, including the reaction of tert-butylhydroxylamine with 2-nitropropene, followed by reduction with sodium borohydride. Another method involves the reaction of tert-butylamine with ethyl acetoacetate, followed by the reaction with hydroxylamine hydrochloride and sodium hydroxide. The final product is obtained by the reaction with acetic anhydride and sodium acetate.
Aplicaciones Científicas De Investigación
TIBC has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of aldehydes in biological samples. TIBC has also been used as a reactant in the synthesis of various compounds, including pyrazoles and pyrazolines. Additionally, TIBC has been used in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
121705-84-8 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
3-tert-butyl-4,5-dihydro-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h5-6H,4H2,1-3H3 |
Clave InChI |
WDNWDNMKPKJBSA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NOC(C1)C=O |
SMILES canónico |
CC(C)(C)C1=NOC(C1)C=O |
Sinónimos |
5-Isoxazolecarboxaldehyde, 3-(1,1-dimethylethyl)-4,5-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



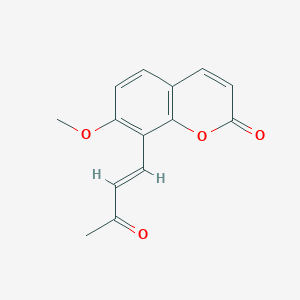
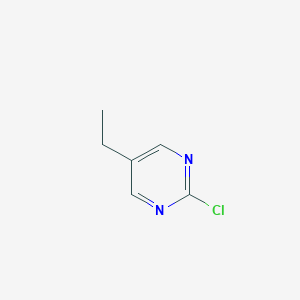
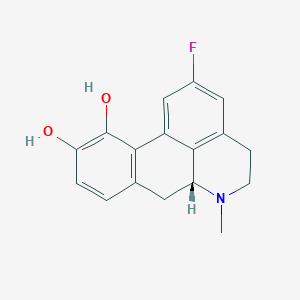

![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)
![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)


